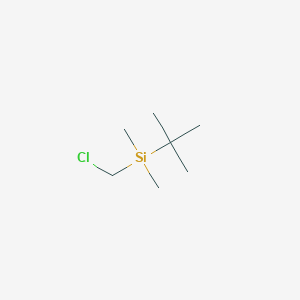

t-Butyl(chloromethyl)dimethylsilane

Description

Properties

IUPAC Name |

tert-butyl-(chloromethyl)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17ClSi/c1-7(2,3)9(4,5)6-8/h6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMARBRRFNDIJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: t-Butyl(chloromethyl)dimethylsilane can be synthesized through the reaction of tert-butyl chloride with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high purity .

Industrial Production Methods: Industrial production of t-Butyl(chloromethyl)dimethylsilane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The compound is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: t-Butyl(chloromethyl)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as alcohols, amines, or thiols to form corresponding silyl ethers, silyl amines, or silyl thioethers.

Hydrolysis: The compound can be hydrolyzed to form t-Butyl(dimethyl)silanol and hydrochloric acid.

Common Reagents and Conditions:

Alcohols and Bases: For substitution reactions, alcohols and a base like triethylamine are commonly used.

Water: For hydrolysis reactions, water is used under acidic or basic conditions.

Major Products:

Silyl Ethers: Formed from the reaction with alcohols.

Silyl Amines: Formed from the reaction with amines.

Silyl Thioethers: Formed from the reaction with thiols.

Silanols: Formed from hydrolysis.

Scientific Research Applications

Protective Group in Organic Synthesis

Overview:

TBDMS-Cl is predominantly used to protect reactive hydroxyl groups during chemical reactions. By converting alcohols into TBDMS ethers, researchers can perform subsequent transformations without affecting the protected hydroxyl group.

Mechanism:

The reaction typically involves the treatment of alcohols with TBDMS-Cl in the presence of a base such as imidazole or DMF (dimethylformamide). The resulting TBDMS ethers are stable under various conditions and can be selectively deprotected when needed.

Table 1: Overview of TBDMS Protection Reactions

Synthesis of Complex Organic Molecules

Case Study: Prostaglandins

TBDMS-Cl has been effectively employed in the synthesis of biologically active compounds such as prostaglandins. The protection of hydroxyl groups allows for the selective manipulation of other functional groups within the molecule without interference.

Key Findings:

- The reaction is rapid even at room temperature.

- The extent of reaction depends on the amount of imidazole present.

- The TBDMS group remains stable under phosphorylation conditions.

Derivatization Agent in Analytical Chemistry

TBDMS-Cl serves as a derivatization agent in gas chromatography/mass spectrometry (GC/MS) applications. It enhances the volatility and thermal stability of analytes, facilitating their detection and quantification.

Application Example:

In environmental chemistry, TBDMS derivatives have been utilized to analyze alcohols and phenols in water samples, improving sensitivity and resolution during GC/MS analysis.

Stability and Selectivity

TBDMS ethers exhibit remarkable stability under various reaction conditions. They can withstand acidic and basic environments while remaining intact, which is crucial for multi-step synthesis processes.

Table 2: Stability of TBDMS Ethers Under Various Conditions

| Condition Type | Stability Observed | References |

|---|---|---|

| Acidic Conditions | Stable | Gopinath & Patel |

| Basic Conditions | Stable | DiLauro et al. |

| High Temperature | Moderate Stability | Zheng et al. |

Removal Techniques for TBDMS Protecting Groups

The deprotection of TBDMS ethers can be achieved through various methods, allowing for the regeneration of hydroxyl groups when desired.

Common Deprotection Methods:

- Treatment with fluoride sources (e.g., TBAF - tetrabutylammonium fluoride).

- Use of catalytic amounts of iodine or N-iodosuccinimide in methanol.

- Mild acidic conditions can also facilitate selective removal without affecting other protecting groups.

Mechanism of Action

The mechanism of action of t-Butyl(chloromethyl)dimethylsilane involves the formation of a stable silyl ether or silyl amine through the substitution of the chlorine atom with a nucleophile. This reaction is facilitated by the electron-withdrawing effect of the silicon atom, which stabilizes the transition state and lowers the activation energy .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between t-Butyl(chloromethyl)dimethylsilane and related organosilicon compounds:

Reactivity and Stability

- Steric Effects : The tert-butyl group in t-Butyl(chloromethyl)dimethylsilane reduces reaction rates at the silicon center compared to less hindered analogs like Chlorodimethylvinylsilane .

- Electrophilicity : The chloromethyl group (–CH₂Cl) offers moderate reactivity, intermediate between the highly reactive –SiCl in tert-Butyldimethylsilyl chloride and the less reactive –CH₂Cl in Bis(chloromethyl)dimethylsilane .

- Thermal Stability : tert-Butyl groups generally enhance thermal stability, making this compound more suitable for high-temperature applications than Trichloro(chloromethyl)silane (), which is prone to decomposition .

Research Findings and Data

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for t-Butyl(chloromethyl)dimethylsilane, and how can reaction yields be maximized?

- Methodology : The compound can be synthesized via nucleophilic substitution using tert-butyldimethylchlorosilane and dichloromethane under anhydrous conditions. Catalytic amounts of Lewis acids (e.g., AlCl₃) enhance reactivity. Post-synthesis purification via fractional distillation (boiling point ~149°C) ensures high purity (>98% by GC analysis). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio) and inert gas environments to prevent hydrolysis .

Q. How should t-Butyl(chloromethyl)dimethylsilane be characterized to confirm structural integrity?

- Methodology : Use H and C NMR spectroscopy to identify key signals: tert-butyl protons at δ 0.89 (s, 9H), dimethylsilane protons at δ 0.05 (s, 6H), and chloromethyl protons at δ 3.3–3.6 (m, 2H). Mass spectrometry (EI-MS) with m/z 143.09 ([M]) confirms molecular weight. Cross-validate with IR spectroscopy for Si-Cl stretching bands (~480 cm) .

Q. What are the critical stability considerations for storing t-Butyl(chloromethyl)dimethylsilane?

- Methodology : Store in moisture-resistant glassware under inert gas (N₂/Ar) at <15°C. Decomposition occurs via hydrolysis, producing HCl and silanol byproducts. Regular GC-MS monitoring detects impurities like dichloromethane (<0.5% threshold). Avoid exposure to aqueous solvents or humid environments .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence regioselectivity in silylation reactions involving t-Butyl(chloromethyl)dimethylsilane?

- Methodology : The tert-butyl group imposes steric hindrance, directing electrophilic attack to the less hindered chloromethyl site. Computational modeling (DFT) of transition states reveals lower activation energy for reactions at the chloromethyl position. Experimental validation via competitive silylation of primary vs. secondary alcohols shows >90% selectivity for primary sites .

Q. How can contradictions in reported thermal stability data for t-Butyl(chloromethyl)dimethylsilane be resolved?

- Methodology : Discrepancies arise from varying impurity profiles (e.g., residual AlCl₃ from synthesis). Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air). Pure samples show decomposition onset at 180°C, while AlCl₃-contaminated samples degrade at 120°C. Pair with GC-MS to correlate decomposition products (e.g., tert-butanol) with impurities .

Q. What strategies mitigate side reactions during cross-coupling applications of t-Butyl(chloromethyl)dimethylsilane?

- Methodology : Pre-activate the silane with Pd(0) catalysts (e.g., Pd(PPh₃)₄) to reduce oxidative addition barriers. Use anhydrous solvents (THF, toluene) and scavengers (molecular sieves) to suppress hydrolysis. Monitor reaction progress via Si NMR to detect undesired siloxane formation. Optimize ligand choice (e.g., bulky phosphines) to enhance catalytic turnover .

Q. How can trace impurities in t-Butyl(chloromethyl)dimethylsilane impact downstream synthetic applications?

- Methodology : Residual dichloromethane (from synthesis) can quench Grignard reagents. Quantify impurities via headspace GC with FID detection (LOD: 0.01%). Purify via vacuum distillation (40°C, 10 mmHg) or column chromatography (silica gel, hexane eluent). Validate purity by F NMR if fluorinated byproducts are suspected .

Methodological Guidelines

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate reaction conditions (temperature, catalyst loading) with yield and selectivity. Address outliers via Grubbs’ test (α=0.05) .

- Safety Protocols : Follow UN transport guidelines (Class 3 flammable liquid). Use explosion-proof equipment for large-scale reactions (>100 mL). Neutralize waste with NaHCO₃ before disposal .

- Ethical Compliance : Adhere to ECHA regulations for hazardous silane handling. Document all safety protocols in line with ISO 9001 standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.